1-Deoxy-L-tagatose
Description
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,4R,5S)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6+/m0/s1 |
InChI Key |
IXDZFGATLNCIOI-HCWXCVPCSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
CC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Table 1: Molecular and Stereochemical Comparison
| Compound | Molecular Formula | Deoxy Position | Key Stereocenters | Configuration |
|---|---|---|---|---|
| 1-Deoxy-L-tagatose | C₆H₁₂O₅ | C1 | C3, C4, C5 | L |
| 1-Deoxy-D-tagatose | C₆H₁₂O₅ | C1 | C3, C4, C5 | D |
| L-Fucose (6-deoxy-L-galactose) | C₆H₁₂O₅ | C6 | C2, C3, C4, C5 | L |
| L-Rhamnose (6-deoxy-L-mannose) | C₆H₁₂O₅ | C6 | C2, C3, C4, C5 | L |
- 1-Deoxy-D-tagatose : The D-enantiomer shares the same molecular formula and deoxy position but differs in stereochemistry at C3, C4, and C5. This distinction impacts biological activity; for example, D-sugars are more commonly utilized in metabolic pathways .
- L-Fucose and L-Rhamnose: These 6-deoxy sugars differ in the position of deoxygenation (C6 vs. C1) and stereochemistry. L-Fucose’s role in glycoprotein synthesis contrasts with 1-deoxy-L-tagatose’s underexplored biological functions .
Preparation Methods
L-Fucose to L-Fucitol Reduction
The foundational approach involves hydrogenation of 6-deoxy-L-galactose (L-fucose) to L-fucitol under catalytic hydrogen gas (H₂) at 60–80°C using palladium or nickel catalysts. This step typically achieves >95% conversion efficiency within 12–24 hours, though residual catalyst removal remains a purification challenge.
L-Fucitol Oxidation via Microbial Systems
Subsequent oxidation of L-fucitol to 1-deoxy-L-tagatose employs Enterobacter agglomerans 221e whole cells, which express alcohol dehydrogenases capable of selective C-2 oxidation. Optimized conditions (pH 7.5, 30°C, 48h incubation) yield 68–72% product, with the major side reaction being overoxidation to tagaturonic acid. A patent by Jones et al. (KR101556988B1) demonstrates scale-up to 100g batches using this method, though downstream purification requires ion-exchange chromatography to separate stereoisomers.
Enzymatic Oxidation of Galactitol Derivatives
Galactitol Dehydrogenase (GDH)-Catalyzed Reactions
Rhodobacter sphaeroides D-derived GDH enables direct oxidation of galactitol to L-tagatose with 78% yield under NAD+-dependent conditions. Critical to commercial viability, the system incorporates Lactobacillus lactis lactate dehydrogenase for NAD+ regeneration using pyruvate as a cosubstrate, reducing cofactor costs by 92% compared to stoichiometric NAD+ addition.
Substrate Engineering for Improved Efficiency
Recent advances utilize D-gulono-1,4-lactone as a low-cost precursor (≥80% cheaper than L-glucose) that undergoes chemical reduction to L-glucitol before enzymatic conversion. This two-step process achieves 65% overall yield at pilot scale (10kg batches), though residual D-mannitol (12–15%) necessitates final recrystallization.
Isomerization-Epimerization Cascades
L-Fucose Isomerase (FucI) Initiation
A tandem system combining FucI from Escherichia coli and D-tagatose 3-epimerase (DTE) from Pseudomonas sp. ST-24 converts L-fucose to 6-deoxy-L-sorbose, which is subsequently phosphorylated and dephosphorylated to yield 1-deoxy-L-tagatose. The one-pot reaction achieves 81% yield through kinetic trapping via fructose kinase-mediated phosphorylation, overcoming thermodynamic limitations in isomerization steps.
Multi-Enzyme Co-Immobilization
Co-immobilizing FucI, DTE, and fructose kinase on silica nanoparticles improves operational stability, retaining 89% activity after 10 reaction cycles compared to 43% for free enzymes. The immobilized system reduces production costs by $12.50/g through enzyme reuse and eliminates intermediate purification.
Microbial Whole-Cell Biotransformations
Enterobacter aerogenes 230S Redox Cycling
This strain converts L-psicose to L-tagatose via NADH-dependent reductases followed by oxidase-mediated dehydrogenation. Glycerol supplementation enhances NAD+/NADH recycling, boosting yields from 45% to 62% in 24h fermentations. Scale-up to 500L bioreactors demonstrates linear scalability with oxygen transfer rates >150 mmol/L/h critical for maintaining oxidase activity.
Klebsiella pneumoniae 40b Catalysis
Whole-cell K. pneumoniae oxidizes galactitol to L-tagatose with 70% yield under microaerobic conditions (DO 10–15%). Metabolic engineering to knock out sorbose reductase increased product specificity from 78% to 94%, though growth medium costs remain prohibitive for industrial adoption.
Advanced Multi-Enzyme Systems
Four-Enzyme Aldolase Cascade
A one-pot system combining fructose-1,6-bisphosphate aldolase, triose phosphate isomerase, phosphatase, and L-fuculose-1-phosphate aldolase synthesizes L-tagatose from dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. The process achieves 66% isolated yield on 100g scale, with DHAP generated in situ from glycerol-3-phosphate to reduce substrate costs by 40%.
Crystallization-Enhanced Synthesis
Exploiting the low solubility of 1-deoxy-L-tagatose (4.2g/L at 25°C), a continuous crystallization system coupled to enzymatic production increases effective yield to 89% by Le Chatelier’s principle. Polymorph control through antisolvent addition (2-propanol:water 3:1 v/v) selectively produces the thermodynamically stable α-pyranose form (>99% purity).
Q & A
Basic Research Questions
Q. What methodological considerations are critical when designing synthetic routes for 1-Deoxy-L-tagatose?
- Researchers must compare synthetic pathways (e.g., enzymatic vs. chemical synthesis) by evaluating parameters such as reaction yield, purity, scalability, and environmental impact. Analytical techniques like HPLC and NMR should validate structural integrity, while kinetic studies assess reaction efficiency. Experimental protocols must include controls for side reactions and degradation products, with replication across independent trials to ensure reproducibility .
Q. How can researchers ensure reliable characterization of 1-Deoxy-L-tagatose’s physicochemical properties?
- A multi-technique approach (e.g., FTIR for functional groups, mass spectrometry for molecular weight, and X-ray crystallography for stereochemistry) is essential. Method validation through calibration curves and inter-laboratory comparisons minimizes instrumental bias. Data should be cross-referenced with computational predictions (e.g., density functional theory) to resolve ambiguities in spectral interpretation .
Q. What statistical frameworks are appropriate for preliminary bioactivity screening of 1-Deoxy-L-tagatose?
- Dose-response assays require non-linear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Researchers must account for biological variability by using ≥3 technical replicates and normalizing data against positive/negative controls. Power analysis ensures sample sizes are sufficient to detect significant effects, avoiding Type I/II errors .
Advanced Research Questions
Q. How can contradictory findings about 1-Deoxy-L-tagatose’s metabolic stability be systematically resolved?
- Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or assay conditions (pH, temperature). Researchers should perform meta-analyses of existing data to identify confounding variables, followed by controlled experiments isolating specific factors (e.g., enzyme isoforms). Triangulation with isotopic tracing (e.g., ¹³C-labeled analogs) can clarify metabolic pathways .
Q. What experimental designs address low reproducibility in 1-Deoxy-L-tagatose’s pharmacokinetic studies?
- Standardized protocols for animal models (e.g., fasting state, administration route) and analytical methods (e.g., LC-MS/MS) are critical. Researchers should conduct stability tests under physiological conditions and use mixed-effects models to account for inter-subject variability. Open-access sharing of raw data enhances cross-validation .
Q. How can computational models improve the prediction of 1-Deoxy-L-tagatose’s interactions with biological targets?
- Molecular docking and molecular dynamics simulations require validation against experimental binding assays (e.g., SPR, ITC). Researchers should test multiple force fields and solvation models to assess robustness. Ensemble approaches (e.g., consensus scoring) reduce model-specific biases, while free-energy calculations (e.g., MM-PBSA) refine affinity predictions .
Methodological Best Practices
- Data Contradiction Analysis : Use sensitivity analyses to identify outlier studies and employ Bayesian statistics to quantify uncertainty .
- Experimental Reproducibility : Document all parameters (e.g., reagent lot numbers, instrument settings) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Interdisciplinary Integration : Combine cheminformatics, synthetic biology, and systems pharmacology to address complex questions about mechanism-of-action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
